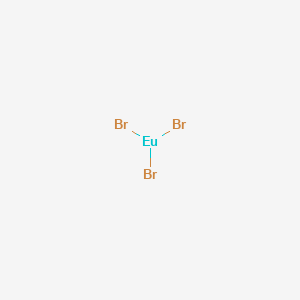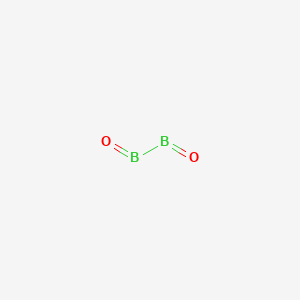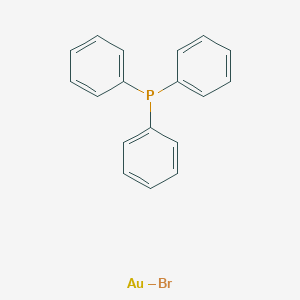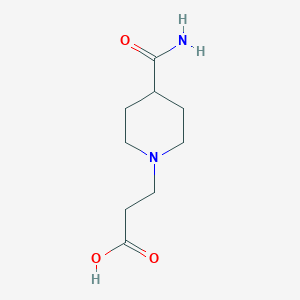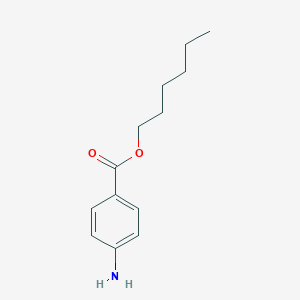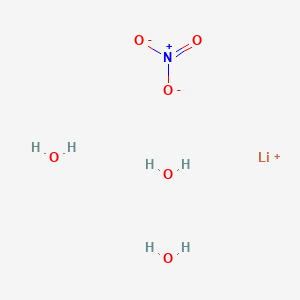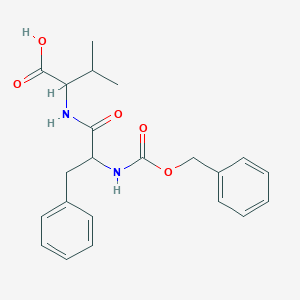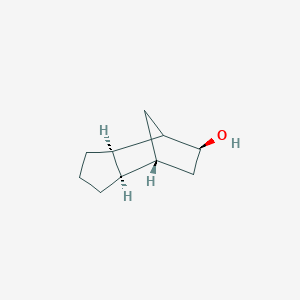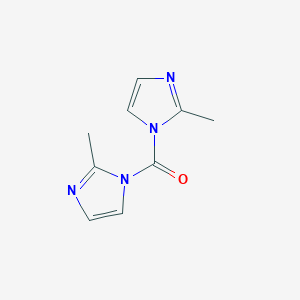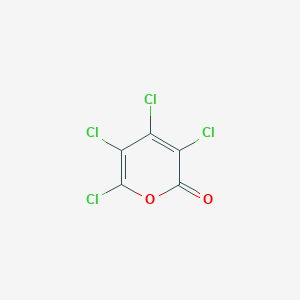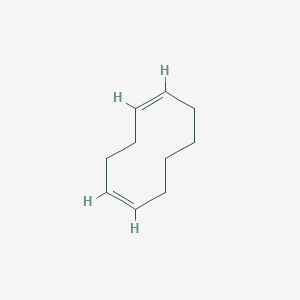
1,5-Cyclodecadiene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Cyclodecadiene is a cyclic hydrocarbon that is widely used in scientific research. It is a colorless liquid that is soluble in most organic solvents. This compound is synthesized using various methods, and its applications in scientific research are numerous.
Mechanism Of Action
The mechanism of action of 1,5-Cyclodecadiene is not well understood. However, it is believed to act as a ligand in metal-catalyzed reactions, and as a building block in the synthesis of organic compounds. It may also act as a solvent in various reactions, and as a reactant in the synthesis of various chemicals.
Biochemical And Physiological Effects
There is limited information available on the biochemical and physiological effects of 1,5-Cyclodecadiene. However, it is not known to have any significant toxic effects on humans or animals.
Advantages And Limitations For Lab Experiments
The advantages of using 1,5-Cyclodecadiene in lab experiments include its high solubility in most organic solvents, its stability under various reaction conditions, and its ability to act as a ligand in metal-catalyzed reactions. The limitations include its high cost and limited availability, and the lack of information on its toxicity and potential environmental impact.
Future Directions
For research on 1,5-Cyclodecadiene include its use in the synthesis of new organic compounds, its applications as a ligand in metal-catalyzed reactions, and its use as a solvent in various reactions. Further studies are also needed to determine its toxicity and potential environmental impact.
Synthesis Methods
1,5-Cyclodecadiene can be synthesized using several methods, including the Diels-Alder reaction, Grignard reaction, and Birch reduction. The Diels-Alder reaction involves the reaction of cyclopentadiene with 1,3-butadiene to form 1,5-Cyclodecadiene. The Grignard reaction involves the reaction of 1,5-dibromopentane with magnesium to form 1,5-pentadiene, which is then cyclized to form 1,5-Cyclodecadiene. The Birch reduction involves the reaction of 1,5-Cyclodecadiene with lithium metal in liquid ammonia to form 1,5-cyclooctadiene, which is then hydrogenated to form 1,5-Cyclodecadiene.
Scientific Research Applications
1,5-Cyclodecadiene is widely used in scientific research, particularly in organic synthesis and catalysis. It is used as a ligand in metal-catalyzed reactions, and as a building block in the synthesis of organic compounds. It is also used as a solvent in various reactions, and as a reactant in the synthesis of various chemicals.
properties
CAS RN |
10573-77-0 |
|---|---|
Product Name |
1,5-Cyclodecadiene |
Molecular Formula |
C10H16 |
Molecular Weight |
136.23 g/mol |
IUPAC Name |
(1Z,5Z)-cyclodeca-1,5-diene |
InChI |
InChI=1S/C10H16/c1-2-4-6-8-10-9-7-5-3-1/h1-2,7,9H,3-6,8,10H2/b2-1-,9-7- |
InChI Key |
RDAFFINKUCJOJK-NQOXHWNZSA-N |
Isomeric SMILES |
C1C/C=C\CC/C=C\CC1 |
SMILES |
C1CCC=CCCC=CC1 |
Canonical SMILES |
C1CCC=CCCC=CC1 |
synonyms |
(1E,5E)-1,5-Cyclodecadiene |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



